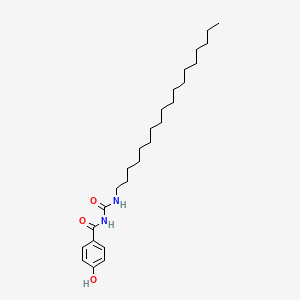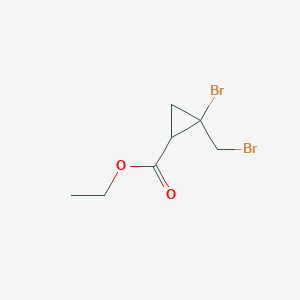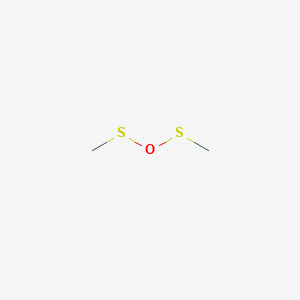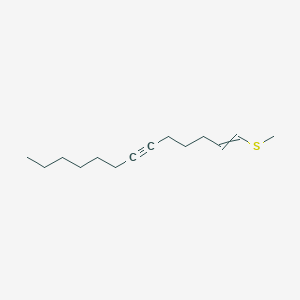
1-(Methylsulfanyl)tridec-1-en-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)tridec-1-en-6-yne is an organic compound characterized by the presence of a methylsulfanyl group attached to a tridec-1-en-6-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)tridec-1-en-6-yne can be achieved through several synthetic routes. One common method involves the coupling of silylated alkynes followed by halogenation. This method provides good to excellent yields and allows for the stereoselective formation of the desired product . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfanyl)tridec-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkenes, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)tridec-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)tridec-1-en-6-yne involves its interaction with molecular targets through various pathways. For example, in enyne metathesis reactions, the compound undergoes a ruthenium-catalyzed bond reorganization to produce 1,3-dienes . This process involves the formation of a ruthenacylcobutane intermediate, which undergoes cycloelimination to release the product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tridecene: Similar in structure but lacks the methylsulfanyl group.
3-(Methylsulfanyl)prop-1-yne: Contains a shorter carbon chain and different functional groups.
Uniqueness
1-(Methylsulfanyl)tridec-1-en-6-yne is unique due to its specific combination of a long carbon chain, an alkyne group, and a methylsulfanyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
502637-92-5 |
|---|---|
Molekularformel |
C14H24S |
Molekulargewicht |
224.41 g/mol |
IUPAC-Name |
1-methylsulfanyltridec-1-en-6-yne |
InChI |
InChI=1S/C14H24S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h13-14H,3-7,10-12H2,1-2H3 |
InChI-Schlüssel |
SGNLKYYKYIXVSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCCCC=CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
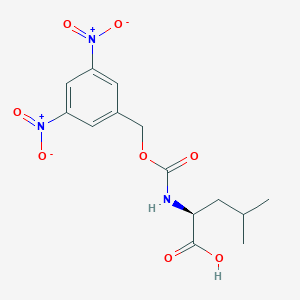
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

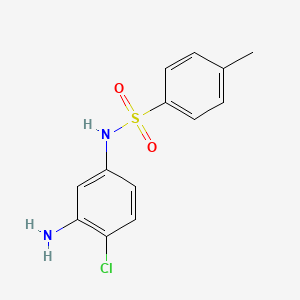
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
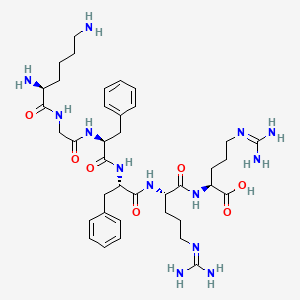
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
